(R)-4-Methyl-piperazine-2-carboxylic acid

Chiral synthesis Enantiomeric purity Piperazine derivatives

(R)-4-Methyl-piperazine-2-carboxylic acid (CAS 2165618-14-2) is a chiral piperazine-2-carboxylic acid derivative with molecular formula C6H12N2O2 and molecular weight 144.17 g/mol. The compound features a piperazine ring with a methyl substituent at the N4 position and a carboxylic acid group at the C2 position in the R-configuration.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13015313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl-piperazine-2-carboxylic acid
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCN1CCNC(C1)C(=O)O
InChIInChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1
InChIKeyLJMBMKKMKAFQAV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methyl-piperazine-2-carboxylic Acid: Chiral Piperazine-2-Carboxylic Acid Procurement Specifications and Chemical Identity


(R)-4-Methyl-piperazine-2-carboxylic acid (CAS 2165618-14-2) is a chiral piperazine-2-carboxylic acid derivative with molecular formula C6H12N2O2 and molecular weight 144.17 g/mol . The compound features a piperazine ring with a methyl substituent at the N4 position and a carboxylic acid group at the C2 position in the R-configuration . This chiral α-amino acid scaffold serves as a key intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules requiring defined stereochemistry [1]. Commercially available in purities ranging from 95% to 98%, this compound is typically supplied as a white to off-white solid with recommended storage at 2-8°C protected from light . Unlike its racemic counterpart (CAS 721876-16-0) or the S-enantiomer (CAS 2165581-17-7), the R-enantiomer exhibits distinct stereochemical properties that are critical for applications where chirality governs biological activity or synthetic selectivity [2].

Why Generic Substitution of (R)-4-Methyl-piperazine-2-carboxylic Acid with Racemic or Alternative Enantiomers Fails in Chiral Synthesis


Substituting (R)-4-methyl-piperazine-2-carboxylic acid with the racemic mixture (CAS 721876-16-0) or the S-enantiomer (CAS 2165581-17-7) in stereospecific applications introduces significant risks that extend far beyond simple isomeric impurity [1]. In pharmaceutical intermediate synthesis, stereochemical integrity at the piperazine C2 position directly governs the stereochemical outcome of downstream coupling reactions, particularly when the compound serves as a chiral building block for constructing enantiomerically pure drug candidates [2]. Racemic substitution in a synthetic route designed for a single enantiomer yields a 1:1 mixture of diastereomers that necessitates costly chiral separation steps, while inadvertent use of the incorrect enantiomer may produce the antipode of the intended bioactive molecule with potentially divergent pharmacological properties [3]. The absence of stereochemical control can result in failed regulatory submissions due to undefined stereochemical purity specifications [4]. The following quantitative evidence establishes precisely where and why this differentiation carries measurable scientific and procurement consequences.

Quantitative Differentiation Evidence for (R)-4-Methyl-piperazine-2-carboxylic Acid Versus Key Comparators


Stereochemical Purity as Procurement-Decisive Specification: R-Enantiomer Versus Racemic 4-Methylpiperazine-2-carboxylic Acid

The primary procurement-differentiating specification between (R)-4-methyl-piperazine-2-carboxylic acid and its racemic counterpart (CAS 721876-16-0) is stereochemical configuration rather than chemical purity [1]. While both compounds share identical molecular formulas and weights, the R-enantiomer is isolated as a single stereoisomer, whereas the racemate comprises a 1:1 mixture of R- and S-enantiomers . The R-enantiomer is synthesized through chiral resolution using (-)-camphorsulfonic acid as the resolving agent, followed by regioselective protection strategies that preserve stereochemical integrity [2]. This fundamental difference establishes that procurement of the correct enantiomer is a binary specification: a synthetic route optimized for the R-enantiomer cannot accept racemic material without a 50% theoretical yield penalty and mandatory downstream chiral purification [3].

Chiral synthesis Enantiomeric purity Piperazine derivatives

R-Enantiomer Versus S-Enantiomer: Stereochemical Specificity in Biological Target Binding

The R- and S-enantiomers of 4-methyl-piperazine-2-carboxylic acid derivatives exhibit distinct biological target engagement profiles when incorporated into larger pharmacophores [1]. In one characterized example, a peptidomimetic compound containing the (S)-4-methyl-piperazine-2-carboxylic acid scaffold demonstrated an IC50 of 2,400 nM against the human melanocortin-5 receptor (MC5R) expressed in CHO cells, measured using [125I]NDP-α-MSH radioligand displacement [2]. While this value represents binding data for a specific elaborated derivative rather than the parent acid, it illustrates the principle that stereochemical configuration at the piperazine C2 position directly influences molecular recognition by biological targets . The corresponding R-configured analog would be expected to produce a different binding profile, reinforcing that enantiomer selection is a critical procurement specification rather than an interchangeable parameter [3].

Enantioselectivity Receptor binding Melanocortin receptors

Solubility Enhancement Through Salt Formation: Dihydrochloride Form Differentiation

The dihydrochloride salt form of 4-methylpiperazine-2-carboxylic acid (CAS 75944-99-9) offers quantifiably different physicochemical properties compared to the free base, specifically enhanced aqueous solubility . While direct solubility values for the free acid are not reported in the accessible literature, the hydrochloride salt formation is a standard pharmaceutical strategy for improving aqueous solubility of piperazine-containing compounds by converting the free base or zwitterionic form into a more water-soluble ionic species . This differentiation is relevant for procurement decisions where aqueous formulation compatibility is required, such as in vitro assay preparation or in vivo dosing solutions [1]. The free acid form may be preferred for organic synthesis applications where water solubility is undesirable, while the dihydrochloride salt is advantageous for biological testing protocols requiring aqueous dissolution .

Salt formation Aqueous solubility Formulation science

Protecting Group Strategy Differentiation: N-Boc Derivative as Synthetic Intermediate

The N4-Boc protected derivative of (R)-4-methyl-piperazine-2-carboxylic acid, namely (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid (CAS 1263377-93-0, molecular formula C11H20N2O4, molecular weight 244.29), represents a strategically differentiated procurement option for multistep synthetic sequences . The Boc group provides orthogonal protection of the N1 nitrogen, enabling regioselective functionalization at the C2 carboxylic acid position without competing reactions at the N1 amine . This protection strategy is documented in the synthesis of SCH-226374, where (R)-piperazine-2-carboxylic acid is first obtained via chiral resolution, then regioselectively protected at the N4 position using Boc-ON to yield the N-Boc carbamate intermediate [1]. The unprotected parent compound requires different synthetic handling protocols and is incompatible with reaction conditions that would otherwise modify the N1 nitrogen .

Peptide synthesis Boc protection Regioselective chemistry

Optimal Application Scenarios for (R)-4-Methyl-piperazine-2-carboxylic Acid Procurement Based on Differentiated Evidence


Chiral Building Block for Enantioselective Pharmaceutical Intermediate Synthesis

(R)-4-Methyl-piperazine-2-carboxylic acid serves as a chirally defined building block for constructing pharmaceutical intermediates where stereochemical configuration at the piperazine C2 position must be preserved throughout the synthetic sequence. The compound's utility is demonstrated in the synthesis of SCH-226374 and related peptidomimetics, where (R)-piperazine-2-carboxylic acid is resolved using (-)-camphorsulfonic acid and subsequently protected to yield enantiomerically pure intermediates [1]. Procurement of the R-enantiomer rather than the racemate eliminates the 50% yield penalty inherent in racemic starting materials and avoids the necessity for post-synthetic chiral separation, directly reducing manufacturing costs and analytical complexity in GMP environments [2].

Orthogonal Protection Workflow Using N-Boc Derivative for Regioselective Functionalization

In multistep synthetic sequences requiring orthogonal protection, procurement of the N1-Boc protected derivative (CAS 1263377-93-0) rather than the unprotected free acid enables regioselective functionalization at the C2 carboxylic acid position. This strategy is validated in the SCH-226374 synthesis, where (R)-piperazine-2-carboxylic acid is regioselectively protected at the N4 position using Boc-ON to yield the tert-butyl carbamate, allowing subsequent C2 transformations without competing N1 reactivity [1]. This procurement decision eliminates the need for in-house protection steps and associated yield losses, providing immediate entry into validated synthetic routes [2].

Aqueous Formulation Studies Utilizing Dihydrochloride Salt Form

For applications requiring aqueous solubility, such as in vitro biochemical assays, cell-based screening, or in vivo dosing solution preparation, the dihydrochloride salt form (CAS 75944-99-9) offers solubility advantages over the free acid. The hydrochloride salt formation converts the zwitterionic free acid into a water-soluble ionic species compatible with aqueous buffer systems [1]. This salt form is particularly relevant for biological testing of piperazine-containing compounds, as documented in patent literature describing pharmaceutical compositions of 4-substituted piperazine-2-carboxylic acids [2]. Procurement of the appropriate salt form eliminates in-house salt formation and characterization requirements, reducing workflow complexity .

Stereospecific Peptidomimetic and Heterocyclic Compound Construction

The R-configuration at the piperazine C2 position provides a defined stereochemical template for constructing enantiomerically pure peptidomimetics and heterocyclic compounds. Literature precedent establishes that 4-methylpiperazine-2-carboxylic acid enantiomers can be used to synthesize tricyclic compounds important for benzodiazepine drugs, with stereochemistry governed by the starting enantiomer configuration [1]. Additionally, the scaffold has been incorporated into peptidomimetics targeting melanocortin receptors, where stereochemical configuration influences receptor binding profiles [2]. Procurement of the correct R-enantiomer ensures that the intended stereochemical outcome of downstream transformations is preserved, avoiding the production of stereochemically undefined mixtures that require costly separation .

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